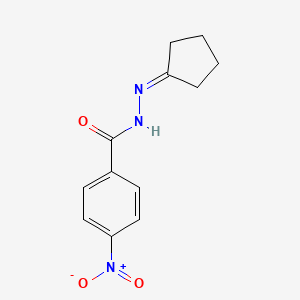![molecular formula C27H18I4N2O4 B14950764 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL is a complex organic compound characterized by multiple hydroxyl and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL typically involves multi-step organic reactions. The initial step often includes the iodination of phenolic compounds to introduce iodine atoms at specific positions. This is followed by condensation reactions to form the imine and hydroxyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance reaction rates and product consistency. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine groups, converting them into amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Amines.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or activators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and imine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The iodine atoms can also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-HYDROXY-3,5-DIIODOPHENOL
- 4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL
Uniqueness
Compared to similar compounds, 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL stands out due to its unique combination of multiple hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C27H18I4N2O4 |
|---|---|
Peso molecular |
942.1 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C27H18I4N2O4/c28-18-8-16(26(36)20(30)10-18)12-32-22-6-14(1-3-24(22)34)5-15-2-4-25(35)23(7-15)33-13-17-9-19(29)11-21(31)27(17)37/h1-4,6-13,34-37H,5H2 |
Clave InChI |
WIYQOGVJPVYXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)I)I)O)N=CC4=C(C(=CC(=C4)I)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14950681.png)

![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)
![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)

![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
